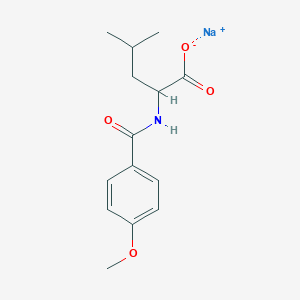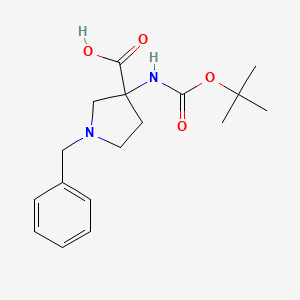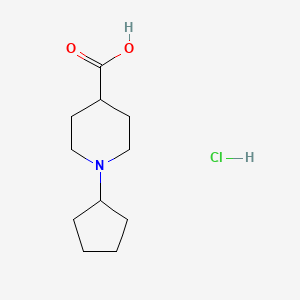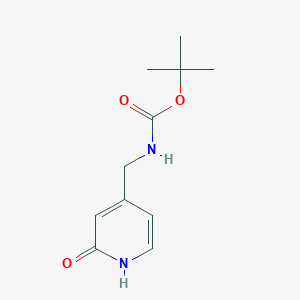
4-(Boc-aminomethyl)-1H-pyridin-2-one
Vue d'ensemble
Description
“4-(Boc-aminomethyl)-1H-pyridin-2-one” is a chemical compound that is part of the Boc-protected amines . Boc-protected amines are used in proteomics research and are part of the Alfa Aesar product portfolio . They can be used in the preparation of various organic synthase inhibitors and other bio-active compounds .
Synthesis Analysis
The synthesis of Boc-protected amines like “4-(Boc-aminomethyl)-1H-pyridin-2-one” involves several steps. Boronic acids and their derivatives play a significant role in the synthesis process . Boronic acids are considered Lewis acids and have unique physicochemical and electronic characteristics . They are also considered bioisosteres of carboxylic acids .
Molecular Structure Analysis
The molecular formula of “4-(Boc-aminomethyl)-1H-pyridin-2-one” is C12H18N2O2 . The average mass is 222.283 Da and the monoisotopic mass is 222.136826 Da .
Chemical Reactions Analysis
The chemical reactions involving “4-(Boc-aminomethyl)-1H-pyridin-2-one” are complex and involve several steps. One of the key mechanisms is the formation of boronate ester . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The aminomethyl group is believed to be involved in the turn-on of the emission properties of appended fluorophores upon diol binding .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Boc-aminomethyl)-1H-pyridin-2-one” include a melting point of 75-78 °C, a boiling point of 382.3±25.0 °C (Predicted), and a density of 1.095±0.06 g/cm3 (Predicted) . It is a white solid that is stored in a dark place, sealed in dry, at room temperature .
Applications De Recherche Scientifique
1. Proteomics Research
- Application : “4-(Boc-aminomethyl)benzeneboronic acid” is a Boc protected phenyl boronic acid used for proteomics research .
2. Modification of Nanocellulose
- Application : “4-(Boc-aminomethyl)benzeneboronic acid” is used in the carbamylation of nanocellulose fibers .
- Method : The compound is used to modify the surface of nanocellulose fibers. The process involves binding isocyanic acid to the functional groups of cellulose. The compound is used with DMSO as the solvent .
Safety And Hazards
“4-(Boc-aminomethyl)-1H-pyridin-2-one” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
tert-butyl N-[(2-oxo-1H-pyridin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-12-9(14)6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIJXECSLGAEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-aminomethyl)-1H-pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



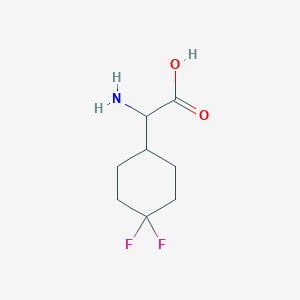
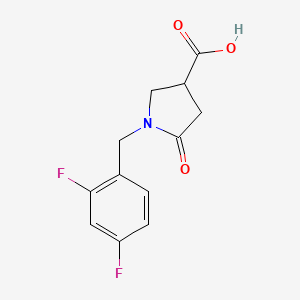
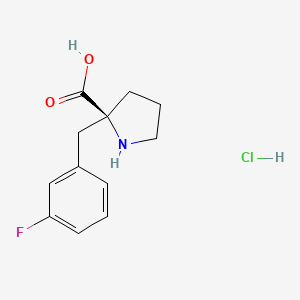
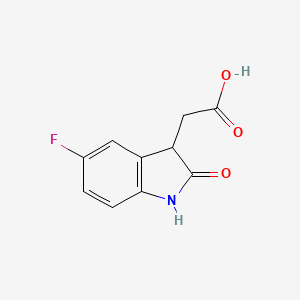
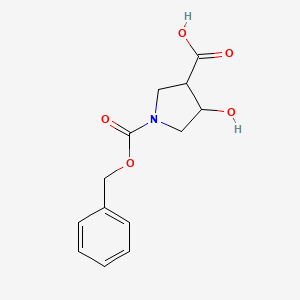
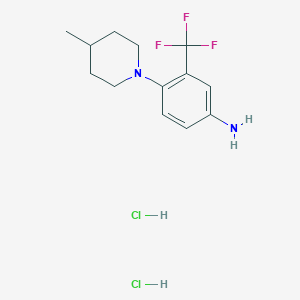
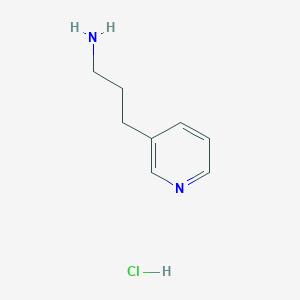
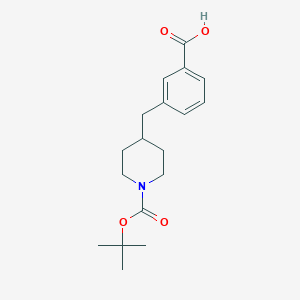
![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)
![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)
